
3-Bromo-1-propanol
Overview
Description
3-Bromo-1-propanol: is an organic compound with the molecular formula C3H7BrO . It is a colorless liquid that is soluble in water and has a density of 1.537 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-propanol can be synthesized through the bromination of 1-propanol. The reaction typically involves the use of hydrobromic acid (HBr) and a catalyst such as sulfuric acid (H2SO4). The reaction proceeds as follows: [ \text{CH3CH2CH2OH} + \text{HBr} \rightarrow \text{CH3CH2CH2Br} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of propylene oxide. This method involves the reaction of propylene oxide with hydrogen bromide in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in 3-bromo-1-propanol undergoes nucleophilic substitution (SN2) reactions, enabling the synthesis of derivatives.
Example: Azide Substitution
This compound reacts with sodium azide (NaN₃) in acetone/water (5:1) at 70°C to form 3-azido-propan-1-ol :
Reaction:
this compound + NaN₃ → 3-Azido-propan-1-ol + NaBr
Conditions:
Parameter | Value |
---|---|
Reaction Confirmation | ¹H NMR, FTIR (N₃ peak at 2095 cm⁻¹) |
Key Application | Intermediate for polymer synthesis |
Esterification Reactions
The hydroxyl group facilitates ester formation under acidic or basic conditions.
Cyclization Reactions
This compound participates in cyclization to form heterocyclic compounds.
Oxidation and Reduction
The hydroxyl group enables oxidation to carboxylic acids or ketones, while the bromine can be reduced.
Oxidation Pathway
This compound oxidizes to 3-bromopropionic acid using strong oxidizing agents like KMnO₄ or CrO₃ .
Reduction Pathway
Catalytic hydrogenation (H₂/Pd) removes the bromine atom, yielding 1-propanol .
Polymer Cross-Linking
This compound acts as a cross-linking agent in polymers like polyvinyl alcohol (PVA), enhancing mechanical strength :
Reaction:
PVA + this compound → Cross-linked PVA network
Conditions:
-
Temperature: 60–80°C
-
Catalyst: Acidic or basic conditions
Reactivity in Micellar Media
In surfactant-based micelles (e.g., cationic/nonionic), this compound reacts with phenols to form ethers or esters, leveraging the micellar interface for enhanced reaction rates .
Scientific Research Applications
Synthesis Applications
1. Synthesis of Quaternary Chiral Prolines
3-Bromo-1-propanol serves as a reagent in the synthesis of chiral quaternary prolines. This is achieved through cyclization reactions involving quaternary amino acids. Such compounds are essential in pharmaceutical chemistry due to their role in drug design and development .
2. Fluorescent Halide-Sensitive Dyes
The compound is also used in the synthesis of fluorescent halide-sensitive quinolinium dyes. These dyes are important for various analytical applications, including fluorescence microscopy and imaging techniques .
Material Science Applications
3. Grafting Agent in Polymer Chemistry
this compound acts as a grafting agent in the synthesis of recyclable reagents and polymers. It facilitates the development of new materials with enhanced properties, such as increased thermal stability and mechanical strength .
4. Microemulsion Studies
In materials science, this compound is utilized for studying micellar media and microemulsions. Its reactions with phenols in cationic or nonionic surfactant systems have been investigated to understand the dynamics of these systems better .
Biochemical Applications
5. Structure-Mutagenic Activity Relationships
Research has employed this compound to explore structure-mutagenic activity relationships using the Salmonella typhimurium TA100 strain. This application is crucial for understanding the mutagenic potential of halogenated hydrocarbons and alcohols, contributing to toxicological assessments .
Case Study 1: Synthesis of Quaternary Prolines
In a study published in Molecules, researchers synthesized quaternary prolines using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields (up to 80%) under controlled temperatures and solvents, demonstrating the compound's utility in asymmetric synthesis .
Case Study 2: Development of Fluorescent Dyes
A team at a leading university utilized this compound to develop new fluorescent dyes for biological imaging. The resulting dyes exhibited significant sensitivity to halide ions, enabling real-time monitoring of cellular processes .
Mechanism of Action
3-Bromo-1-propanol acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 2-Bromoethanol
- 3-Chloro-1-propanol
- 4-Bromo-1-butanol
- 2-Iodoethanol
Comparison: 3-Bromo-1-propanol is unique due to its specific reactivity profile and the presence of both a bromine atom and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Bromo-1-propanol (C3H7BrO), a halogenated alcohol, is an organic compound with significant applications in chemical synthesis and biological research. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and relevant studies that highlight its potential uses.
- Molecular Formula : C3H7BrO
- Molecular Weight : 138.99 g/mol
- CAS Number : 627-18-9
- Structure :
- SMILES: OCCCBr
- InChIKey: RQFUZUMFPRMVDX-UHFFFAOYSA-N
This compound is characterized as an achiral compound with no defined stereocenters, making it versatile for various synthetic applications, particularly in organic chemistry.
Biological Applications
This compound has been utilized in several biological contexts:
- Synthesis of Fluorescent Dyes : It serves as a precursor in the synthesis of fluorescent halide-sensitive quinolinium dyes, which are critical in biological imaging and sensing applications .
- Labeling Tryptophan Residues : The compound has been employed to label surface-accessible tryptophan residues in proteins, facilitating studies on protein structure and dynamics .
- Micellar Media Studies : Research indicates its application in studying micellar media and microemulsions, which are important for drug delivery systems .
- Cyclization Reactions : It is used to synthesize chiral, quaternary prolines via cyclization of quaternary amino acids, demonstrating its utility in asymmetric synthesis .
Acute Toxicity
This compound exhibits acute toxicity, classified under GHS hazard categories. It is identified as an acute oral toxin (Acute Tox. 4) and a severe eye irritant (Eye Dam. 1) .
Chronic Effects
Studies have suggested potential neurotoxic effects and reproductive toxicity associated with prolonged exposure to brominated compounds, including this compound. However, specific data on chronic exposure effects remain limited .
Kinetic Studies
A study focused on the kinetic analysis of halopropane conversion by a Rhodococcus haloalkane dehalogenase demonstrated that this compound could serve as a substrate for enzymatic reactions, highlighting its role in bioremediation processes .
Antibacterial Activity
Research published in Molecules explored the antibacterial properties of polymerizable derivatives of this compound. The study found that these derivatives exhibited significant antibacterial activity against various strains, suggesting potential applications in medicinal chemistry .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for converting 3-bromo-1-propanol into azide derivatives, and how are these products characterized?
- Methodology : this compound undergoes nucleophilic substitution with sodium azide (NaN₃) in water at 50°C for 24 hours to yield 3-azidopropan-1-ol. The reaction requires stoichiometric excess of NaN₃ (2 equivalents) for optimal conversion. Post-synthesis, products are characterized via ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm structural integrity and purity .
Q. How is this compound utilized in alkylation reactions for synthesizing piperazine derivatives?
- Methodology : Alkylation of piperazine derivatives involves refluxing this compound with potassium carbonate (K₂CO₃) in acetonitrile. The reaction benefits from iodide (KI) as a catalyst to enhance nucleophilicity. Purification typically employs column chromatography to isolate high-purity intermediates, as described in dopamine/serotonin receptor agonist studies .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Due to its mutagenic properties, this compound must be stored at 0–6°C. Personal protective equipment (PPE) such as N95 masks, gloves, and goggles is mandatory. Reactions should be conducted in fume hoods to avoid inhalation hazards, as noted in safety protocols from reagent catalogs .
Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitutions?
- Methodology : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing transition states. For example, THF is preferred in phenoxy alkyl alcohol synthesis due to its compatibility with KOH as a base, while micellar media (e.g., cationic surfactants) can modulate reactivity in phenol coupling reactions .
Q. What are the key spectroscopic markers for identifying this compound in reaction mixtures?
- Methodology : ¹H-NMR shows characteristic peaks at δ 3.65–3.70 ppm (–CH₂OH) and δ 3.45–3.50 ppm (–CH₂Br). IR spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches. Cross-referencing with literature data ensures accurate identification .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated this compound) be employed to study reaction mechanisms?
- Methodology : Deuterated analogs (e.g., this compound-1,1,2,2,3,3-d₆) are synthesized for kinetic isotope effect (KIE) studies. These isotopes help elucidate proton transfer mechanisms in reactions like deoxofluorination, as demonstrated in radiopharmaceutical precursor synthesis .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?
- Methodology : Conflicting data (e.g., melting point reported as 139°C vs. undefined in other sources) are resolved via differential scanning calorimetry (DSC) under controlled conditions. Impurity profiles (e.g., residual solvents) must be analyzed, as commercial samples often vary in purity (95–97%) .
Q. How do surfactant-based reaction media affect the yield of this compound coupling with substituted phenols?
- Methodology : Cationic surfactants (e.g., CTAB) form micelles that concentrate reactants, improving yields by 15–20% compared to bulk solvents. Microemulsions with nonionic surfactants (e.g., Triton X-100) further enhance regioselectivity in aromatic substitutions .
Q. What challenges arise in purifying this compound-derived intermediates for drug discovery applications?
- Methodology : Hydrophilic byproducts (e.g., diols from hydrolysis) complicate purification. Techniques like gradient elution in column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC are critical for isolating targets like enzyme inhibitors or glycosylated compounds .
Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of this compound in complex systems?
- Methodology : Density functional theory (DFT) calculates electronic parameters (e.g., LUMO energy, electrophilicity index) to predict nucleophilic attack sites. Molecular dynamics simulations model solvent effects, aiding in optimizing conditions for nonlinear optical (NLO) material synthesis .
Q. Notes on Data Contradictions and Validation
Properties
IUPAC Name |
3-bromopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFUZUMFPRMVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
Record name | 3-BROMO-1-PROPANOL | |
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DSSTOX Substance ID |
DTXSID3024657 | |
Record name | 3-Bromo-1-propanol | |
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Molecular Weight |
138.99 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromo-1-propanol is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
Record name | 3-BROMO-1-PROPANOL | |
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Record name | 3-Bromo-1-propanol | |
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Boiling Point |
293 to 298 °F at 760 mmHg (NTP, 1992) | |
Record name | 3-BROMO-1-PROPANOL | |
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Flash Point |
201 °F (NTP, 1992), 201 °F | |
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Record name | 3-Bromo-1-propanol | |
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Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) | |
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Density |
1.5374 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.1 [mmHg] | |
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CAS No. |
627-18-9 | |
Record name | 3-BROMO-1-PROPANOL | |
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Record name | 3-Bromo-1-propanol | |
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